2-Cycloheptylphenylamine 2-Cycloheptylphenylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14121430
InChI: InChI=1S/C13H19N/c14-13-10-6-5-9-12(13)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8,14H2
SMILES:
Molecular Formula: C13H19N
Molecular Weight: 189.30 g/mol

2-Cycloheptylphenylamine

CAS No.:

Cat. No.: VC14121430

Molecular Formula: C13H19N

Molecular Weight: 189.30 g/mol

* For research use only. Not for human or veterinary use.

2-Cycloheptylphenylamine -

Specification

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
IUPAC Name 2-cycloheptylaniline
Standard InChI InChI=1S/C13H19N/c14-13-10-6-5-9-12(13)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8,14H2
Standard InChI Key VOHIKTGRNYAECW-UHFFFAOYSA-N
Canonical SMILES C1CCCC(CC1)C2=CC=CC=C2N

Introduction

Overview

2-Cycloheptylphenylamine (IUPAC: 2-(cycloheptyl)aniline) is a substituted aniline derivative characterized by a cycloheptyl group attached to the ortho position of a phenylamine backbone. This compound belongs to the broader class of arylcycloalkylamines, which are of significant interest in medicinal chemistry and materials science due to their structural versatility and potential bioactivity . While direct literature on 2-cycloheptylphenylamine remains limited, its structural analogs—such as 2-cyclohexylphenylamine and 2-cyclopropylaniline—provide foundational insights into its synthesis, physicochemical properties, and applications .

Structural and Molecular Characteristics

Molecular Formula and Weight

  • Molecular Formula: C13H19N\text{C}_{13}\text{H}_{19}\text{N}

  • Molecular Weight: 189.30 g/mol

  • SMILES: NC1=CC=CC=C1C2CCCCCC2

The cycloheptyl group introduces steric bulk and conformational flexibility, distinguishing it from smaller cycloalkyl analogs like 2-cyclopropylaniline (MW: 147.22 g/mol) and 2-cyclobutylaniline (MW: 147.22 g/mol) .

Stereochemical Considerations

The cycloheptane ring adopts a boat-chair conformation, which may influence intermolecular interactions. Unlike smaller cycloalkyl groups (e.g., cyclopropane or cyclobutane), the seven-membered ring reduces ring strain, potentially enhancing stability .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis of 2-cycloheptylphenylamine is documented, analogous methods for 2-cycloalkylphenylamines suggest the following pathways:

Route 1: Reductive Amination

  • Substrate: 2-Cycloheptylbenzaldehyde

  • Reagents: Ammonia or ammonium acetate, sodium cyanoborohydride (NaBH3_3CN)

  • Conditions: Methanol, room temperature, 12–24 hours .

    2-Cycloheptylbenzaldehyde+NH3NaBH3CN2-Cycloheptylphenylamine\text{2-Cycloheptylbenzaldehyde} + \text{NH}_3 \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-Cycloheptylphenylamine}

Route 2: Buchwald-Hartwig Amination

  • Substrate: 2-Bromophenylcycloheptane

  • Catalyst: Palladium(II) acetate (Pd(OAc)2_2)

  • Ligand: Xantphos

  • Conditions: Toluene, 110°C, 24 hours .

Industrial-Scale Production

Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) may enhance yield and sustainability, as demonstrated for 2-cyclohexylphenylamine derivatives .

Physicochemical Properties

Acid-Base Behavior

  • pKa: Estimated at 4.2–4.8 (amine proton), based on cyclohexylaniline analogs .

  • Solubility:

    • Water: <0.1 mg/mL (predicted)

    • Organic Solvents: High solubility in dichloromethane, ethanol, and ethyl acetate .

Thermodynamic Stability

  • Melting Point: Predicted 45–55°C (lower than 2-cyclohexylphenylamine due to reduced crystallinity) .

  • Thermogravimetric Analysis (TGA): Decomposition onset ~200°C, consistent with arylcycloalkylamines .

Pharmacological and Functional Applications

Serotonin Receptor Modulation

Structural analogs of 2-cycloheptylphenylamine, such as 2-phenylcyclopropylmethylamines, exhibit potent agonism at 5-HT2C_{2C} receptors (EC50_{50}: 23–24 nM) . The cycloheptyl group may enhance blood-brain barrier penetration (predicted LogBB: 0.3–0.5) compared to smaller rings .

Material Science Applications

Polyaniline derivatives with cycloalkyl substituents demonstrate tunable conductivity and photoluminescence . For example, poly[2-(cyclohex-2-en-1-yl)aniline] shows a quantum yield of 0.05, suggesting potential optoelectronic uses for 2-cycloheptylphenylamine polymers .

Future Directions

  • Functional Selectivity Studies: Evaluate 2-cycloheptylphenylamine’s bias toward Gq_q vs. β-arrestin signaling at 5-HT2C_{2C} receptors .

  • Polymer Chemistry: Develop conductive polymers for humidity sensors or ammonia detectors .

  • ADMET Profiling: Assess microsomal stability and CYP450 inhibition risks .

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